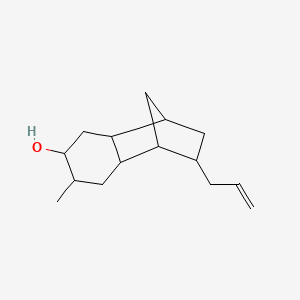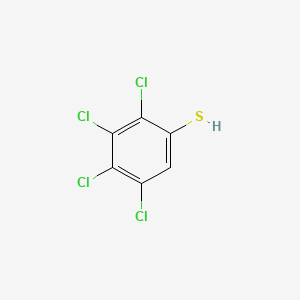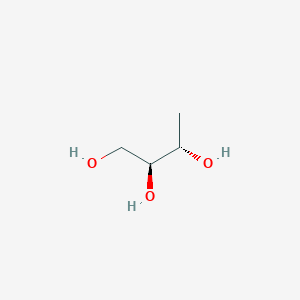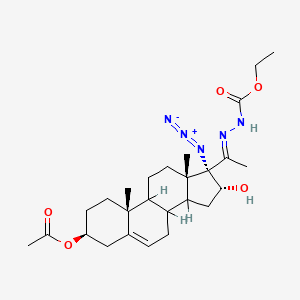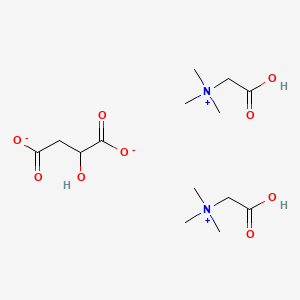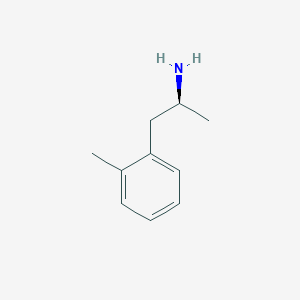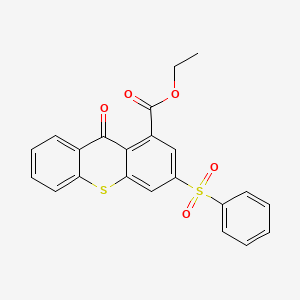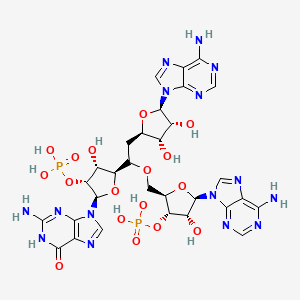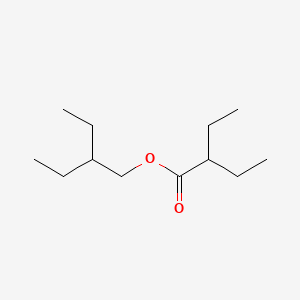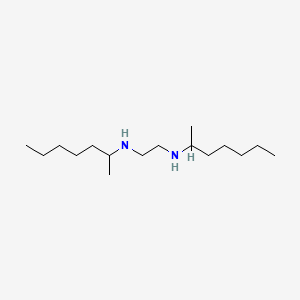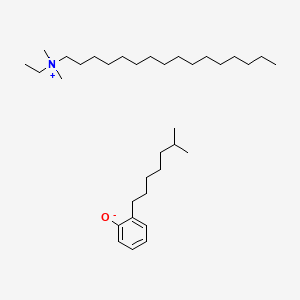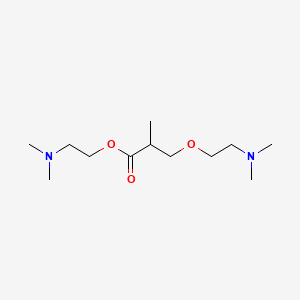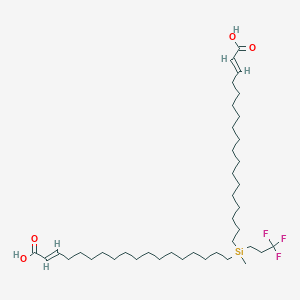
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate is a chemical compound with the molecular formula C40H73F3O4Si and a molecular weight of 703.09 g/mol . This compound is known for its unique properties due to the presence of trifluoropropyl and silylene groups, which impart distinct chemical and physical characteristics.
Métodos De Preparación
The synthesis of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyltrimethoxysilane with octadecenoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Análisis De Reacciones Químicas
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silylene group can form stable bonds with various substrates, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate can be compared with other similar compounds such as:
Methyl(3,3,3-trifluoropropyl)siloxane: This compound has similar trifluoropropyl groups but differs in its siloxane backbone.
Methyl(3,3,3-trifluoropropyl)cyclotrisiloxane: This cyclic compound has a different structural arrangement, leading to distinct properties.
The uniqueness of this compound lies in its combination of trifluoropropyl and silylene groups, which impart unique chemical reactivity and stability.
Propiedades
Número CAS |
62273-09-0 |
|---|---|
Fórmula molecular |
C40H73F3O4Si |
Peso molecular |
703.1 g/mol |
Nombre IUPAC |
(E)-18-[[(E)-17-carboxyheptadec-16-enyl]-methyl-(3,3,3-trifluoropropyl)silyl]octadec-2-enoic acid |
InChI |
InChI=1S/C40H73F3O4Si/c1-48(37-34-40(41,42)43,35-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32-38(44)45)36-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-39(46)47/h28-29,32-33H,2-27,30-31,34-37H2,1H3,(H,44,45)(H,46,47)/b32-28+,33-29+ |
Clave InChI |
PXAXTRVTSSDSHI-NUOLXNBNSA-N |
SMILES isomérico |
C[Si](CCC(F)(F)F)(CCCCCCCCCCCCCCC/C=C/C(=O)O)CCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES canónico |
C[Si](CCCCCCCCCCCCCCCC=CC(=O)O)(CCCCCCCCCCCCCCCC=CC(=O)O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


